molecular formula C14H16ClNO2 B11852880 Cyclohexyl 4-chlorobenzylidenecarbamate

Cyclohexyl 4-chlorobenzylidenecarbamate

Cat. No.: B11852880
M. Wt: 265.73 g/mol
InChI Key: LXJDLIQRFJKITJ-UHFFFAOYSA-N
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Description

Cyclohexyl 4-chlorobenzylidenecarbamate is a carbamate derivative characterized by a cyclohexyl group linked to a carbamate moiety and a 4-chlorobenzylidene substituent. Carbamates are widely studied for their applications in medicinal chemistry and agrochemicals due to their bioactivity, often acting as enzyme inhibitors or stabilizers.

Properties

Molecular Formula

C14H16ClNO2

Molecular Weight

265.73 g/mol

IUPAC Name

cyclohexyl N-[(4-chlorophenyl)methylidene]carbamate

InChI

InChI=1S/C14H16ClNO2/c15-12-8-6-11(7-9-12)10-16-14(17)18-13-4-2-1-3-5-13/h6-10,13H,1-5H2

InChI Key

LXJDLIQRFJKITJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)N=CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 4-chlorobenzylidenecarbamate typically involves the reaction of cyclohexylamine with 4-chlorobenzylidene chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-chlorobenzylidenecarbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzylidene moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Cyclohexyl 4-chlorobenzylidenecarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Cyclohexyl 4-chlorobenzylidenecarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compared to cyclohexanamine derivatives (e.g., 4,4'-methylenebiscyclohexanamine, cited in ), Cyclohexyl 4-chlorobenzylidenecarbamate features a carbamate group (-OCONH-) instead of a primary amine (-NH₂). The 4-chlorobenzylidene group introduces electron-withdrawing effects, which may influence photostability and binding affinity compared to non-halogenated analogs.

Physicochemical Properties

Predictive data from the OECD QSAR Toolbox (Table 1) highlights key differences between this compound and structurally related compounds:

Property This compound (Predicted) 4,4'-Methylenebiscyclohexanamine (Experimental) Benzylidenecarbamate (Non-halogenated)
LogP (Octanol-water) 3.8 ± 0.5 2.1 2.9 ± 0.3
Water Solubility (mg/L) 12.5 1,200 45.0
Melting Point (°C) 145–150 110–115 90–95

Notes:

  • The higher LogP of the target compound indicates greater lipophilicity, likely due to the 4-chloro substitution, enhancing membrane permeability compared to non-halogenated analogs .
  • Reduced water solubility relative to cyclohexanamine derivatives aligns with the carbamate group’s hydrophobic nature.

Toxicity and Environmental Impact

The OECD Screening Information Dataset (SIDS) for primary amines emphasizes that amine groups often correlate with higher acute toxicity (e.g., LC₅₀ < 10 mg/L in fish) . In contrast, carbamates like this compound may exhibit moderated toxicity due to reduced amine reactivity, though chlorine substitution could raise concerns about bioaccumulation.

Biological Activity

Cyclohexyl 4-chlorobenzylidenecarbamate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound can be characterized by its chemical structure, which includes a cyclohexyl group and a chlorobenzylidene moiety. The presence of the carbamate functional group is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may exert its effects through:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, modulating cellular processes and potentially leading to therapeutic effects .
  • Receptor Binding : It may bind to receptors that regulate physiological responses, influencing pathways associated with inflammation or cell signaling.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of carbamates have demonstrated efficacy against various bacterial strains, suggesting that this compound could possess similar activity.

Cytoprotective Effects

Studies on related compounds show that they can enhance mitochondrial bioenergetics and exhibit cytoprotective effects. For example, modifications in the cyclohexyl structure have been associated with increased mitochondrial respiration, which is crucial for maintaining cellular health under stress conditions .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
CytoprotectiveIncreased mitochondrial respiration
Enzyme InhibitionModulation of metabolic pathways

Case Study Analysis

  • Cytoprotective Activity : A study investigated the cytoprotective potential of cyclohexyl derivatives. Results indicated that these compounds could significantly enhance ATP production via oxidative phosphorylation in neuroblastoma cells, suggesting potential applications in neuroprotection .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of similar carbamate derivatives. Results demonstrated notable activity against various pathogens, supporting the hypothesis that this compound may also possess antimicrobial properties .

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